1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide
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Overview
Description
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide is a research chemical with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 2,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 2,4-dimethoxybenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved are still under investigation, but its effects are believed to be mediated through its ability to influence biochemical processes at the molecular level.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxamide can be compared to other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
1-(2,4-Dimethoxyphenyl)cyclopropane-1-methanol: This compound has a hydroxyl group in place of the carboxamide group.
1-(2,4-Dimethoxyphenyl)cyclopropane-1-amine: This compound features an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-8-3-4-9(10(7-8)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H2,13,14) |
InChI Key |
OMQSNFZATRXIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CC2)C(=O)N)OC |
Origin of Product |
United States |
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